molecular formula C11H13ClO2 B12540749 1-Butanone, 3-chloro-1-(4-methoxyphenyl)- CAS No. 654643-45-5

1-Butanone, 3-chloro-1-(4-methoxyphenyl)-

Cat. No.: B12540749
CAS No.: 654643-45-5
M. Wt: 212.67 g/mol
InChI Key: NAVXGVHZHRNEER-UHFFFAOYSA-N
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Description

1-Butanone, 3-chloro-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C11H13ClO2 It is a derivative of butanone, featuring a chloro group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 3-chloro-1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzyl chloride with ethyl acetoacetate in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in acetone under reflux conditions. After the reaction, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 3-chloro-1-(4-methoxyphenyl)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Aldehydes or acids derived from the methoxy group.

    Reduction: Alcohols formed from the reduction of the carbonyl group.

Scientific Research Applications

1-Butanone, 3-chloro-1-(4-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Butanone, 3-chloro-1-(4-methoxyphenyl)- involves its interaction with various molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanone, 3-chloro-1-(4-methoxyphenyl)- is unique due to the presence of both chloro and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

654643-45-5

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-1-(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C11H13ClO2/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

NAVXGVHZHRNEER-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)OC)Cl

Origin of Product

United States

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